Methyl 5-fluoro-2-phenylbenzoate
Description
Contextualization within the Field of Benzoate (B1203000) Ester Chemistry
Benzoate esters are a well-established class of organic compounds, characterized by the ester functional group attached to a benzene (B151609) ring. They are synthesized typically through the Fischer esterification of benzoic acid and an alcohol. ntu.ac.uknih.gov This class of compounds is ubiquitous, with applications ranging from fragrances and food flavorings to solvents and precursors for pharmaceuticals. nih.gov The chemistry of benzoate esters is dominated by reactions at the ester group, such as hydrolysis to the parent carboxylic acid and alcohol, and electrophilic substitution on the aromatic ring. ntu.ac.uknih.gov Methyl 5-fluoro-2-phenylbenzoate fits within this broad class but is distinguished by its biphenyl (B1667301) structure and fluorine substituent, which direct its utility towards more specialized research areas than common benzoates like methyl benzoate. nih.gov
Significance of Fluorinated Aromatic Esters in Organic Synthesis and Materials Science
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. acs.org Consequently, fluorinated aromatic compounds are integral to modern pharmaceuticals, agrochemicals, and advanced materials. nih.govncats.io
In materials science, fluorinated aromatic esters, particularly those based on biphenyl and phenyl benzoate structures, are crucial for the development of liquid crystals for displays (LCDs). uni.lusigmaaldrich.com The fluorine atoms can influence the dielectric anisotropy and viscosity of the material. acs.org Furthermore, the rigidity and electron-poor nature of fluorinated biphenyls make them suitable for organic light-emitting diodes (OLEDs) and specialty polymers with high thermal stability. uni.lubjmu.edu.cn this compound, containing both a fluorine atom and a biphenyl-like core, is a quintessential example of a building block designed for these advanced applications.
Overview of Related Phenyl Benzoate Derivatives and their Research Trajectories
The research landscape of phenyl benzoate derivatives is diverse. Many are investigated for their liquid crystalline properties, where the rigid core structure is a key attribute. ossila.com For instance, p-alkylphenyl-4-(p-alkoxy benzoyloxy)-3-fluorobenzoates have been studied for their use in negative liquid crystals. The position of the fluorine atom is critical, as ortho-fluorination to the ester group has been shown to improve viscosity and compatibility in liquid crystal mixtures. acs.org
In medicinal chemistry, derivatives of fluorinated benzoic acids are used to synthesize a range of bioactive compounds. For example, 5-fluoro-2-methylbenzoic acid is a precursor for potential HIV-1 integrase inhibitors and compounds with antiproliferative activity against cancer cells. guidechem.com The related compound, methyl 5-fluoro-2-methylbenzoate, serves as an intermediate for pharmaceuticals and agrochemicals, with its derivatives showing potential as antiviral and anticancer agents. chemicalbook.com This highlights a common research trajectory where a core structure, like that of this compound, is systematically modified to develop structure-activity relationships for a specific biological target.
Interactive Table: Comparison of this compound and Related Compounds
| Compound Name | CAS Number | Key Structural Difference from Target | Primary Research Area |
| This compound | 1247810-91-8 | - | Chemical Intermediate |
| Methyl 4-phenylbenzoate | 720-75-2 | No fluorine, phenyl at C4 | Fragrances, pharmaceuticals, organic synthesis intermediate. nih.gov |
| Methyl 5-fluoro-2-methylbenzoate | 175278-29-2 | Methyl group instead of phenyl at C2 | Intermediate for pharmaceuticals (antiviral, anticancer) and agrochemicals. chemicalbook.com |
| Phenyl Benzoate | 93-99-2 | No fluorine, no methyl ester (phenyl ester) | Precursor for polyesters, liquid crystals, optical components. sigmaaldrich.com |
| 5-Fluoro-2-methylbenzoic acid | 33184-16-6 | Carboxylic acid instead of methyl ester, methyl instead of phenyl at C2 | Intermediate for dyes, fungicides, and HIV-1 integrase inhibitors. guidechem.com |
| Biphenyl-4-carboxylic acid | 92-92-2 | Carboxylic acid, no fluorine, phenyl at C4 | Synthesis of metal complexes, organic synthesis intermediate. rsc.org |
Current Research Landscape and Emerging Areas of Investigation for this compound
Currently, this compound is primarily documented in chemical supplier catalogs as a research chemical or building block. There is a notable absence of published studies focusing specifically on its synthesis, properties, or direct applications. Its availability suggests it is used as an intermediate in the synthesis of more complex target molecules.
The emerging areas of investigation for this compound can be inferred from its structural motifs:
Fluorinated Biphenyl Core: This structure is highly relevant for materials science. A likely application is in the synthesis of novel liquid crystals, where the specific substitution pattern could be used to fine-tune mesomorphic properties.
Reactive Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (5-fluoro-2-phenylbenzoic acid), which can then be used in further synthetic transformations, such as amide bond formation for medicinal chemistry applications or conversion to other functional groups.
Palladium-Coupling Precursor: The synthesis of the biphenyl structure itself likely involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. The compound could, in turn, be a substrate for further functionalization.
Given the interest in fluorinated biphenyls, this compound is a logical starting point for creating libraries of compounds for screening in drug discovery or for developing new organic electronic materials.
Identification of Key Knowledge Gaps and Future Research Directions
The most significant knowledge gap concerning this compound is the lack of fundamental research data. While its potential can be extrapolated from related compounds, its specific properties remain uncharacterized in public literature.
Future research should be directed towards:
Optimized Synthesis and Characterization: Developing and publishing a robust, scalable synthesis for the compound, likely via a Suzuki or similar cross-coupling reaction, followed by a full characterization of its physical and chemical properties (e.g., melting point, solubility, spectral data).
Exploratory Materials Science: Investigating its potential as a liquid crystal or as a component in organic electronic devices. This would involve synthesizing the compound and measuring its mesomorphic, optical, and electronic properties.
Medicinal Chemistry Scaffolding: Using the compound as a starting scaffold to synthesize a library of derivatives. For example, converting the ester to an amide and exploring various substitutions on the phenyl rings could yield novel compounds for screening against biological targets like kinases or proteases, where biphenyl scaffolds are common.
Comparative Studies: A systematic study comparing the properties of this compound with its isomers (e.g., Methyl 2-fluoro-4-phenylbenzoate, Methyl 3-fluoro-2-phenylbenzoate) would provide valuable structure-property relationship data for the design of new functional molecules.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-fluoro-2-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)13-9-11(15)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACAUOKBAYORPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716521 | |
| Record name | Methyl 4-fluoro[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247810-91-8 | |
| Record name | Methyl 4-fluoro[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of Methyl 5 Fluoro 2 Phenylbenzoate
Hydrolytic Stability and Transesterification Reactions
The ester group in Methyl 5-fluoro-2-phenylbenzoate is susceptible to hydrolysis and transesterification, common reactions for this functional group.
Hydrolytic Stability:
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by acids, bases, or enzymes. For example, lanthanide catalysts have been shown to be effective for the transesterification of both aryl and alkyl esters in methanol. researchgate.net In the context of producing aromatic polyesters, transesterification is a key polymerization process where diaryl esters of dicarboxylic acids react with bisphenols. google.com While specific transesterification studies on this compound are not detailed, general principles suggest it would react with other alcohols in the presence of a suitable catalyst to form a new ester and methanol. For instance, enzyme-catalyzed transesterification using lipases has been explored for various esters, though the efficiency can be influenced by the structure of both the ester and the alcohol. uclan.ac.uk
Table 1: General Conditions for Ester Hydrolysis and Transesterification
| Reaction | Catalyst/Reagent | General Conditions | Product Type |
|---|---|---|---|
| Hydrolysis | LiOH | THF:H2O, 37°C | Carboxylic Acid |
| Transesterification | La(OTf)3, NaOCH3 | Methanol | Different Ester |
| Enzymatic Transesterification | Lipase | Organic Solvent (e.g., MTBE) | Different Ester |
Reactions Involving the Ester Functionality
The ester group is a versatile handle for further molecular modifications, including amidation, reduction, and additions of organometallic reagents.
Amidation:
Amidation involves the reaction of the ester with an amine to form an amide. This transformation is often more challenging than hydrolysis and may require elevated temperatures or catalysts. Metal- and base-free direct amidation of esters has been successfully achieved using water as a green solvent at high temperatures (e.g., 110°C). rsc.org For instance, phenyl benzoate (B1203000) reacts with various amines under these conditions to yield the corresponding amides. rsc.org Given the structural similarities, this compound would be expected to undergo amidation, with the reactivity likely influenced by the electronic effects of the fluorine substituent.
Reduction:
The ester functionality can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and other metal hydrides. While direct reduction data for this compound is scarce, related compounds like methyl 5-fluoro-2-hydroxybenzoate can have their ester group reduced to an alcohol. This suggests that the ester group in this compound is amenable to reduction, which would yield (5-fluoro-[1,1'-biphenyl]-2-yl)methanol.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the carbonyl carbon of esters. youtube.com The reaction typically proceeds with the addition of two equivalents of the organometallic reagent. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. A second equivalent of the organometallic reagent then attacks the newly formed ketone to yield a tertiary alcohol after acidic workup. youtube.commsu.edu
For this compound, reaction with an excess of a Grignard reagent like methylmagnesium bromide would be expected to produce 2-(5-fluoro-[1,1'-biphenyl]-2-yl)propan-2-ol. The use of organolithium reagents, which are generally more reactive than Grignard reagents, would lead to the same type of tertiary alcohol product. youtube.com
Table 2: Expected Products from Ester Transformations
| Reagent | Reaction Type | Expected Product from this compound |
|---|---|---|
| Amine (R-NH2) | Amidation | N-R-5-fluoro-[1,1'-biphenyl]-2-carboxamide |
| LiAlH₄ | Reduction | (5-fluoro-[1,1'-biphenyl]-2-yl)methanol |
| Excess CH3MgBr | Grignard Addition | 2-(5-fluoro-[1,1'-biphenyl]-2-yl)propan-2-ol |
Reactivity of the Fluoro-Substituted Aromatic Ring
The fluorine atom on one of the phenyl rings significantly influences its reactivity towards both nucleophilic and electrophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. pressbooks.pub The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
In this compound, the fluorine atom is the leaving group. The presence of the ester group and the second phenyl ring will influence the regioselectivity and rate of substitution. Strong nucleophiles can displace the fluorine atom, although this may require harsh reaction conditions if the ring is not sufficiently activated. pressbooks.pub The rate of SNAr reactions is generally faster with fluorine as the leaving group compared to other halogens, as the rate-determining step is the nucleophilic attack, which is accelerated by the electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. msu.edu The substituents on the ring direct the incoming electrophile to specific positions. In this compound, the fluoro-substituted ring is deactivated towards EAS due to the electron-withdrawing inductive effect of the fluorine atom and the ester group. youtube.comdoubtnut.com Halogens are generally considered ortho-, para-directing deactivators. The ester group is a meta-directing deactivator. doubtnut.com
Therefore, electrophilic attack on the fluoro-substituted ring is expected to be slow and occur at the positions ortho and para to the fluorine atom, but meta to the ester group. The directing effects of the substituents would need to be considered collectively. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the fluoro-substituted ring, with the exact position determined by the interplay of the directing effects of the existing substituents. libretexts.org The other phenyl ring, being less deactivated, might be more susceptible to electrophilic attack.
Functionalization of the Phenyl Substituent
The biphenyl (B1667301) moiety is a common and stable structural feature in many biologically active compounds. frontiersin.orgontosight.ai The unsubstituted phenyl ring in this compound presents a prime site for introducing additional chemical diversity. This can be achieved through further aromatic substitutions or by the modification of introduced side-chains.
Further Aromatic Substitutions
The phenyl substituent can undergo electrophilic aromatic substitution (EAS) to introduce a variety of functional groups. youtube.comlibretexts.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The reactivity and orientation of the incoming electrophile are governed by the electronic properties of the existing substituent—in this case, the methyl 5-fluoro-2-benzoate portion of the molecule. This group generally acts as a deactivator, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, the ortho positions may be subject to steric hindrance from the adjacent aromatic ring.
Common electrophilic aromatic substitution reactions applicable to the phenyl ring include:
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group (-NO₂). youtube.com
Halogenation: The introduction of bromine or chlorine can be accomplished using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.comlibretexts.org Direct iodination is also possible using a combination of molecular iodine and an oxidizing agent like nitric acid. libretexts.org
Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) can be used to add a sulfonic acid group (-SO₃H). youtube.com
Friedel-Crafts Reactions: Alkyl (-R) or acyl (-COR) groups can be introduced using an alkyl halide or acyl halide with a Lewis acid catalyst. youtube.com These reactions can be sensitive to the deactivating nature of the existing substituent.
<
<| Reaction | Reagents | Potential Major Product (Para-substituted) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 5-fluoro-2-(4-nitrophenyl)benzoate |
| Bromination | Br₂, FeBr₃ | Methyl 2-(4-bromophenyl)-5-fluorobenzoate |
| Acylation | CH₃COCl, AlCl₃ | Methyl 2-(4-acetylphenyl)-5-fluorobenzoate |
<<
Side-Chain Modifications
Once a substituent is introduced onto the phenyl ring, it can be further modified. For example, if an alkyl group is added via a Friedel-Crafts reaction, it can serve as a point for subsequent functionalization. The modification of side-chains is a common strategy in drug discovery to fine-tune a molecule's properties. nih.gov For instance, the length and composition of a side chain can significantly affect biological activity. nih.gov
Examples of side-chain modifications include:
Benzylic Halogenation: An alkyl group, such as a methyl group introduced onto the phenyl ring, can be halogenated at the benzylic position using N-bromosuccinimide (NBS).
Oxidation: A side-chain alkyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).
Chain Elongation: Longer alkyl chains can be introduced, for instance by using long-chain alkylating agents in coupling reactions, to alter properties like lipophilicity. scielo.br
Chemo- and Regioselectivity in Complex Transformations
When a molecule contains multiple reactive sites, achieving selectivity—both in terms of which functional group reacts (chemoselectivity) and where on that group the reaction occurs (regioselectivity)—is paramount. This compound possesses several distinct functional groups: a methyl ester, a fluoro substituent, and two aromatic rings.
Chemoselectivity: The primary sites for chemical reaction are the ester and the aromatic rings. The C-F bond is very strong and generally unreactive under typical conditions. biointerfaceresearch.com
Ester vs. Aromatic Ring: It is possible to selectively transform the ester group without affecting the aromatic rings. For example, hydrolysis of the ester to a carboxylic acid can be achieved under basic conditions (e.g., with LiOH or NaOH), or it can be converted to an amide by reaction with an amine. nih.gov Conversely, electrophilic aromatic substitution on the phenyl ring can be performed under conditions that leave the ester group intact.
Selective Deprotection: In more complex syntheses, protecting groups might be used. The development of methods for the selective removal of one protecting group in the presence of others is a key aspect of modern organic synthesis. acs.org For example, if an analogue were synthesized with an allyl ester instead of a methyl ester, it could be selectively cleaved under specific catalytic conditions that would not affect other parts of the molecule. acs.org
Regioselectivity: The positions of the substituents on the benzoate ring create a distinct electronic environment that directs the outcome of further substitutions.
The fluoro group is an ortho, para-director.
The methyl ester is a meta-director.
The phenyl group is an ortho, para-director.
For any electrophilic substitution on the benzoate ring, the outcome will be a complex interplay of these directing effects and steric hindrance. The position para to the fluorine (C2) is occupied by the phenyl group. The positions ortho to the fluorine (C4 and C6) are electronically activated by the fluorine but influenced by the other groups. The C4 position is also meta to the ester, making it a likely target for substitution. The regioselectivity of such transformations is crucial as the precise location of a substituent can dramatically alter a molecule's physical and biological properties. tandfonline.comresearchgate.net
Synthesis of Structurally Diverse Analogues for Structure-Activity Relationship (SAR) Exploration
The synthesis of a library of structurally related compounds is a cornerstone of drug discovery and materials science, allowing for the systematic exploration of structure-activity relationships (SAR). frontiersin.orgnih.gov By making targeted modifications to the core structure of this compound, researchers can identify the chemical features responsible for desired properties.
Systematic Modification of the Ester Moiety
The methyl ester is a readily modifiable functional group. Altering this moiety can impact solubility, metabolic stability, and binding interactions with biological targets. nih.gov
Homologous Esters: The methyl group can be replaced with other alkyl chains (ethyl, propyl, butyl, etc.) to study the effect of size and lipophilicity. Studies on similar benzoate esters have shown that increasing the length of the alkyl chain can alter the rate of enzymatic and chemical hydrolysis. nih.gov For instance, methyl benzoate is generally more stable to hydrolysis than ethyl benzoate. nih.gov
Amide Analogues: The ester can be converted into a wide range of primary, secondary, or tertiary amides by reacting it with the corresponding amines. The introduction of an amide bond can change hydrogen bonding capabilities and conformational preferences. ontosight.ai
Reduction to Alcohol: The ester can be reduced to a primary alcohol (e.g., [5-fluoro-2-phenyl]phenylmethanol) using a reducing agent like lithium aluminum hydride (LiAlH₄). bath.ac.uk This removes the carbonyl group and introduces a hydroxyl group, significantly altering the compound's polarity and hydrogen bonding potential.
Hydrolysis to Carboxylic Acid: Saponification of the ester yields the corresponding carboxylic acid (5-fluoro-2-phenylbenzoic acid), which introduces a highly polar, acidic functional group.
<
<| Modification Type | General Reaction | Resulting Analogue |
|---|---|---|
| Hydrolysis | This compound + NaOH | 5-Fluoro-2-phenylbenzoic acid |
| Transesterification | This compound + Ethanol (acid catalyst) | Ethyl 5-fluoro-2-phenylbenzoate |
| Amidation | This compound + Benzylamine | N-Benzyl-5-fluoro-2-phenylbenzamide |
| Reduction | This compound + LiAlH₄ | (5-Fluoro-2-phenylphenyl)methanol |
<<
Positional Isomer Synthesis of Fluoro- and Phenyl Substituents
The most common and versatile method for synthesizing such biphenyl systems is the Suzuki-Miyaura cross-coupling reaction. mcgill.ca This involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. To synthesize various positional isomers, one would need a set of appropriately substituted precursors.
Synthetic Strategy for Positional Isomers:
Route A: Couple a fluorinated methyl benzoate derivative bearing a halide (e.g., methyl 2-bromo-5-fluorobenzoate) with phenylboronic acid.
Route B: Couple a halogenated methyl benzoate (e.g., methyl 2-bromobenzoate) with an appropriately substituted fluorophenylboronic acid (e.g., 3-fluorophenylboronic acid).
<
<| Target Isomer | Aryl Halide Precursor | Boronic Acid Precursor |
|---|---|---|
| Methyl 4-fluoro-2-phenylbenzoate | Methyl 2-bromo-4-fluorobenzoate | Phenylboronic acid |
| Methyl 3-fluoro-2-phenylbenzoate | Methyl 2-bromo-3-fluorobenzoate | Phenylboronic acid |
| Methyl 5-fluoro-3-phenylbenzoate | Methyl 3-bromo-5-fluorobenzoate | Phenylboronic acid |
| Methyl 5-fluoro-4-phenylbenzoate | Methyl 4-bromo-5-fluorobenzoate | Phenylboronic acid |
<<
By systematically pursuing these derivatization strategies, a comprehensive understanding of the chemical landscape of this compound can be developed, paving the way for its application in advanced materials and rational drug design.
Table of Mentioned Compounds
<
Heterocyclic Ring Incorporations
The derivatization of this compound for the synthesis of heterocyclic structures is an area of specialized chemical research. While extensive studies detailing numerous heterocyclic incorporations from this specific molecule are not widely documented, the reactivity of the ester functional group provides a basis for potential cyclization pathways. One such plausible transformation involves the conversion of the ester into an epoxide, a three-membered heterocyclic ring containing oxygen.
Research into the functionalization of carbonyl electrophiles has demonstrated that phenyl benzoates can serve as precursors for the formation of polyfluoroepoxides. researchgate.net This transformation is achieved through a reaction with a suitable fluoroalkylating agent. In a potential synthetic route, the ester carbonyl of this compound could be targeted to construct an epoxide ring.
For instance, the reaction of a phenyl benzoate with a reagent like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) in the presence of a fluoride (B91410) source can initiate a cascade reaction. The process would likely involve the initial formation of an α,α-difluorinated ketone intermediate. researchgate.net Subsequent intramolecular ring-closure of an alkoxide intermediate would yield the corresponding epoxide. While electronic effects from the fluoro and phenyl substituents on the benzoate ring would influence reaction kinetics and yields, the fundamental reactivity allows for this type of heterocyclic formation. researchgate.net This method represents a potential pathway for incorporating the core structure of this compound into a heterocyclic system.
The table below outlines a representative transformation based on analogous reactions reported in the literature.
Table 1: Potential Heterocyclic Derivatization of this compound
| Starting Material | Reagents | Potential Heterocyclic Product | Reaction Type |
|---|
Advanced Spectroscopic and Structural Elucidation of Methyl 5 Fluoro 2 Phenylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation
Multi-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of Methyl 5-fluoro-2-phenylbenzoate.
COSY: This experiment would reveal the scalar couplings between protons, helping to identify adjacent protons on both the fluorinated benzoate (B1203000) and the phenyl rings.
HSQC: This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms.
HMBC: This experiment would show correlations between protons and carbons over two to three bonds, which is crucial for determining the connectivity between the two aromatic rings and the methyl ester group.
A hypothetical data table for these experiments would look as follows, but requires experimental data for completion.
Table 1: Hypothetical Multi-Dimensional NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|
Fluorine-19 NMR Spectroscopy for Probing Electronic Environments
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would provide a specific chemical shift for the fluorine atom, which is indicative of its electronic environment. Furthermore, couplings between the fluorine atom and nearby protons (H-4 and H-6) would be observed in both the ¹H and ¹⁹F spectra, providing additional structural confirmation.
Solid-State NMR for Polymorphic Analysis
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. If this compound were to exhibit polymorphism (the ability to exist in multiple crystalline forms), ssNMR could be used to distinguish between different polymorphs. This is because the chemical shifts and other NMR parameters are sensitive to the local environment of the nuclei, which can differ between crystal forms.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.
Detailed Band Assignment for Functional Group Interactions
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key vibrational modes would include:
C=O stretching: A strong band in the IR spectrum, typically around 1720 cm⁻¹, corresponding to the carbonyl group of the ester.
C-O stretching: Bands associated with the ester C-O bonds.
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
C-H stretching: Bands for the aromatic and methyl protons.
C-F stretching: A characteristic band for the carbon-fluorine bond.
A detailed assignment of these bands would require experimental spectra and potentially be supported by theoretical calculations (e.g., Density Functional Theory).
Table 2: Hypothetical Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
Conformational Polymorphism Characterization
Subtle differences in the crystalline packing and molecular conformation of different polymorphs can lead to variations in their vibrational spectra. Both IR and Raman spectroscopy could be employed to characterize the conformational polymorphism of this compound. Differences in the positions and splitting of vibrational bands could serve as spectroscopic fingerprints for identifying and distinguishing between different solid forms.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
No HRMS data, including ionization techniques, fragmentation analysis, or isotopic pattern analysis, was found for this compound.
X-ray Crystallography for Single Crystal and Powder Diffraction
There are no published X-ray crystallography studies for this compound. Consequently, information on its absolute configuration, intermolecular interactions, and crystal packing motifs is not available.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable)
As there is no information to suggest that this compound is a chiral compound or has been resolved into enantiomers, no chiroptical spectroscopy data is available.
Computational Chemistry and Theoretical Investigations of Methyl 5 Fluoro 2 Phenylbenzoate
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of Methyl 5-fluoro-2-phenylbenzoate. nih.gov Methods like DFT, often using functionals such as B3LYP, have been shown to provide a good balance between computational cost and accuracy for predicting geometries and vibrational frequencies of similar aromatic compounds. mdpi.comresearchgate.net These calculations form the basis for analyzing the molecule's electronic characteristics and reactivity.
An analysis of the electronic structure reveals how electrons are distributed across the this compound molecule. This distribution is key to understanding its chemical behavior. Quantum chemical calculations can determine atomic charges, bond orders, and dipole moments, which collectively describe the polarity and the nature of the chemical bonds within the molecule. For instance, the presence of the electronegative fluorine and oxygen atoms is expected to create significant partial negative charges on these atoms and partial positive charges on the adjacent carbon atoms, influencing the molecule's intermolecular interactions.
Table 1: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Predicted Charge (a.u.) |
| F (Fluorine) | -0.25 |
| O (Carbonyl) | -0.45 |
| O (Ester) | -0.38 |
| C (Carbonyl) | +0.50 |
| C (Attached to F) | +0.15 |
Note: This table is illustrative. Actual values would be derived from specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the three-dimensional charge distribution of a molecule. nih.gov The MEP map uses a color scale to indicate regions of varying electrostatic potential on the molecule's electron density surface.
Red Regions: Indicate areas of high electron density and negative electrostatic potential, typically around electronegative atoms like oxygen and fluorine. These are the most likely sites for electrophilic attack.
Blue Regions: Represent areas of low electron density and positive electrostatic potential, usually found around hydrogen atoms. These sites are susceptible to nucleophilic attack.
Green/Yellow Regions: Denote areas of neutral or near-zero potential.
For this compound, the MEP map would likely show strong negative potential (red) around the carbonyl oxygen and the fluorine atom. In contrast, positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings. This mapping provides a clear visual guide to the molecule's reactive sites. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. Regions of the molecule with a high HOMO density are likely to be the center of nucleophilic activity. libretexts.org For a molecule to act as a nucleophile, it donates electrons from its highest energy filled orbital. youtube.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. Areas with high LUMO density are prone to attack by nucleophiles. libretexts.org Electrophilicity is primarily determined by the lowest energy vacant molecular orbital. youtube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In molecules similar to this compound, the HOMO is often localized on the electron-rich phenyl rings, while the LUMO may be distributed across the carbonyl group and the aromatic system. mdpi.com
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 5.65 |
Note: This table is illustrative and represents typical values for similar organic molecules.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.
Due to the single bonds connecting the phenyl rings and the ester group, this compound can adopt various conformations. The most significant degrees of freedom are the torsion or dihedral angles around the C-C bond linking the two phenyl rings and the C-O bond of the ester linkage.
A torsional scan, or potential energy surface (PES) scan, is performed computationally to explore these conformations. This involves systematically rotating a specific bond by a small increment and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. This process identifies the most stable (lowest energy) conformers and the energy barriers for rotation between them. For phenyl benzoate (B1203000), a related compound, computational studies have shown that the planarity of the molecule is influenced by the torsion around the phenyl-oxygen and phenyl-carbon bonds. researchgate.net Similar scans for this compound would reveal its preferred three-dimensional shape and rotational energy barriers.
While quantum chemical calculations describe the static properties of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation could be used to:
Explore the conformational landscape at a given temperature, showing how the molecule transitions between different low-energy states.
Simulate its behavior in a solvent, providing information about solvation and how intermolecular interactions affect its conformation.
Predict macroscopic properties like diffusion coefficients and viscosity by analyzing the collective motion of many molecules.
These simulations offer a bridge between the properties of a single molecule and the behavior of a bulk sample, providing a more complete understanding of the compound's real-world characteristics.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules with a high degree of accuracy. These predictions are invaluable for structural elucidation and for interpreting experimental spectra.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of quantum chemical methods. nih.gov Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C). For fluorinated aromatic compounds, linear scaling methods are often employed to correct for systematic errors in the calculations, improving the correlation between computed and experimental shifts. nih.govsemanticscholar.org For this compound, theoretical calculations would predict distinct signals for the aromatic protons and carbons, the methyl ester group, and a characteristic shift for the fluorine atom, influenced by its electronic environment.
Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. These calculations help in assigning the vibrational modes observed in experimental spectra. mdpi.com For this compound, key predicted vibrational modes would include the C=O stretching of the ester group, C-F stretching, C-O stretching, and various C-H and C=C stretching and bending modes of the aromatic rings. Anharmonic calculations, such as those using the Vibrational Self-Consistent Field (VSCF) method, can offer even more accurate predictions by accounting for the anharmonicity of molecular vibrations. rsc.orgresearchgate.net
| Property | Predicted Value/Range | Notes |
|---|---|---|
| ¹H NMR (δ, ppm) | ~3.8 (CH₃), 7.2-8.0 (Aromatic) | Methyl protons are typically deshielded. Aromatic protons show complex splitting patterns. |
| ¹³C NMR (δ, ppm) | ~52 (CH₃), ~165 (C=O), 115-140 (Aromatic) | Ester carbonyl is downfield. Carbon attached to fluorine will show a large C-F coupling constant. |
| ¹⁹F NMR (δ, ppm) | -110 to -120 | Relative to CFCl₃. The exact shift is sensitive to the electronic environment. nih.gov |
| IR Frequencies (cm⁻¹) | ~1725 (C=O stretch), ~1250 (C-F stretch), ~1280 & ~1120 (C-O stretch) | The C=O stretch is a strong, characteristic band. rsc.org C-F and C-O stretches are also prominent. |
Molecular Docking and Ligand-Target Interaction Modeling (conceptual, non-clinical focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or other macromolecule). scivisionpub.com This method is instrumental in understanding potential intermolecular interactions, even in a non-clinical context, such as interactions with synthetic receptors or materials.
For this compound, a conceptual docking study would involve placing the molecule into a defined binding site of a hypothetical target. The biphenyl (B1667301) moiety is a common structural motif in ligands and often serves as a crucial anchor, fitting into hydrophobic pockets. nih.gov The docking algorithm would sample numerous possible conformations and orientations of the molecule within the site, scoring them based on a function that estimates the binding affinity. The result is a predicted binding mode that minimizes the free energy of the system. Key interactions would likely involve π-π stacking between the phenyl rings of the ligand and aromatic residues in the binding site, hydrophobic interactions, and potential halogen bonding involving the fluorine atom.
Following a docking simulation, a detailed analysis of the binding site interactions and their energetics provides a deeper understanding of the complex. The total binding free energy is a sum of various components, including electrostatic interactions, van der Waals forces, hydrogen bonds, and solvation effects. nih.gov
For this compound within a hypothetical binding pocket, the interaction energetics could be broken down as follows:
π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.
Halogen Bonding: The fluorine atom, although a weak halogen bond donor, can participate in favorable electrostatic interactions with electron-rich areas of the binding site.
| Molecular Moiety | Potential Interaction Type | Energetic Contribution |
|---|---|---|
| Phenyl Ring 1 (attached to ester) | Hydrophobic, π-π Stacking | Favorable (Dispersion) |
| Phenyl Ring 2 | Hydrophobic, π-π Stacking | Favorable (Dispersion) |
| Fluoro Group | Halogen Bonding, Dipole-Dipole | Moderately Favorable (Electrostatic) |
| Ester Group (C=O) | Hydrogen Bond Acceptor, Dipole-Dipole | Favorable (Electrostatic) |
Reaction Pathway Simulations and Transition State Identification
Computational chemistry can be used to model the entire course of a chemical reaction, mapping out the potential energy surface that connects reactants, transition states, intermediates, and products. This allows for the elucidation of reaction mechanisms and the identification of rate-determining steps.
A likely synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the two aromatic rings. wikipedia.orgresearchgate.net A theoretical investigation of this reaction would involve simulating the key steps of the catalytic cycle:
Oxidative Addition: The simulation would model the addition of an aryl halide (e.g., methyl 2-bromo-5-fluorobenzoate) to a palladium(0) catalyst.
Transmetalation: This step involves the transfer of the phenyl group from a boron reagent (e.g., phenylboronic acid) to the palladium complex. This is often the rate-determining step, and computational modeling is crucial for identifying its transition state and calculating the associated energy barrier. nih.govnih.gov
Reductive Elimination: The final step where the two coupled aryl groups are eliminated from the palladium catalyst, forming the biphenyl product and regenerating the catalyst.
Similarly, the esterification of 5-fluoro-2-phenylbenzoic acid could be simulated to understand the acid-catalyzed mechanism, identifying the protonation steps and the tetrahedral intermediate leading to the final ester product. acs.orgpraxilabs.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (excluding biological/safety/clinical properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their physicochemical properties. biointerfaceresearch.com These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using regression analysis to find a mathematical equation that relates these descriptors to an observed property.
For a series of analogs of this compound, a QSPR model could be developed to predict non-biological properties such as boiling point, solubility, or chromatographic retention time. The development process would involve:
Dataset Assembly: A set of related molecules with known experimental property values would be compiled.
Descriptor Calculation: For each molecule, a wide range of descriptors would be calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). nih.govnih.gov
Model Building and Validation: Statistical methods, like multiple linear regression (MLR), would be used to select the most relevant descriptors and build a predictive model. researchgate.net The model's predictive power would then be rigorously validated using techniques like cross-validation and an external test set.
For this compound, relevant descriptors in a QSPR model for a property like aqueous solubility might include parameters related to its size (molecular volume), polarity (dipole moment), and hydrogen bonding capacity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-fluoro-2-phenylbenzoate, and how can reaction efficiency be monitored experimentally?
- Methodological Answer : The primary synthesis involves esterification of 5-fluoro-2-phenylbenzoic acid with methanol, catalyzed by sulfuric acid under reflux conditions . To monitor reaction progress, thin-layer chromatography (TLC) can track the consumption of the starting acid. Post-reaction, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) confirms ester formation by identifying the methyl ester proton (~3.8–3.9 ppm) and carbonyl carbon (~168–170 ppm). Yield optimization may require adjusting the molar ratio of acid to methanol (typically 1:3–1:5) and reaction time (6–12 hours).
Q. How does the fluorine substituent at the 5-position influence the compound’s electronic properties and reactivity?
- Methodological Answer : Fluorine’s high electronegativity induces electron-withdrawing effects, stabilizing the aromatic ring via resonance and inductive effects. This enhances electrophilic substitution at the 2- and 4-positions of the benzene ring . To quantify electronic effects, computational methods (e.g., density functional theory, DFT) can calculate partial charges and frontier molecular orbitals. Experimentally, Hammett substituent constants ( or ) correlate with reactivity trends in nucleophilic acyl substitution or hydrolysis reactions.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : F NMR identifies the fluorine environment (chemical shift ~-110 to -120 ppm for meta-fluorine). H NMR distinguishes aromatic protons (multiplicity analysis for substitution patterns).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]: 246.0794 for CHFO).
- Infrared (IR) : Stretching frequencies for ester carbonyl (~1720 cm) and C-F bonds (~1220 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : Discrepancies in catalytic systems (e.g., HSO vs. KCO) require systematic comparison via design of experiments (DoE). For example:
- Variables : Catalyst type, temperature, solvent polarity.
- Response Metrics : Yield, purity (HPLC), byproduct formation.
A Pareto chart can identify dominant factors. Contradictions in byproduct profiles may arise from competing mechanisms (e.g., ester hydrolysis under acidic vs. basic conditions).
Q. What strategies are effective for designing multi-step syntheses of derivatives with modified phenyl or ester groups?
- Methodological Answer :
- Step 1 : Introduce substituents via Suzuki-Miyaura coupling (e.g., replacing the phenyl group with heteroaromatic boronic acids) .
- Step 2 : Hydrolysis of the methyl ester to the carboxylic acid (NaOH/HO, reflux), followed by re-esterification with alternative alcohols (e.g., benzyl alcohol for enhanced lipophilicity).
- Validation : X-ray crystallography or NOESY NMR to confirm stereochemical outcomes.
Q. How can computational modeling predict the bioactivity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Fluorine’s role in enhancing binding affinity can be quantified via binding energy calculations (ΔG) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptor count. Validate with in vitro IC data from enzyme inhibition assays.
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported spectral data for this compound?
- Methodological Answer : Cross-reference with authenticated databases (e.g., PubChem ) and replicate experiments under standardized conditions. For example, conflicting C NMR shifts may arise from solvent effects (CDCl vs. DMSO-d). Use deuterated solvents consistently and report solvent-specific calibration.
Application-Oriented Questions
Q. What biochemical assays are suitable for evaluating this compound’s potential as a enzyme inhibitor?
- Methodological Answer :
- Fluorescence-Based Assays : Measure inhibition of trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC).
- Kinetic Analysis : Determine values via Lineweaver-Burk plots under varying substrate concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
